REACTION_CXSMILES
|
Br[N:2]1[C:6](=O)[CH2:5][CH2:4][C:3]1=O.[F:9][C:10]1[CH:11]=[C:12]([CH3:19])[CH:13]=[CH:14][C:15]=1[N+:16]([O-:18])=[O:17].ClCCCl.[OH2:24]>>[F:9][C:10]1[CH:11]=[C:12]([CH:13]=[CH:14][C:15]=1[N+:16]([O-:18])=[O:17])[CH2:19][N:2]1[CH2:6][CH2:5][O:24][CH2:4][CH2:3]1
|
Name
|
|
Quantity
|
167 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1[N+](=O)[O-])C
|
Name
|
2,2′-azoisobutyronitrile
|
Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1120 g
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
WASH
|
Details
|
the aqueous is washed with methylene chloride (300 ml)
|
Type
|
CONCENTRATION
|
Details
|
The combined organics are concentrated
|
Type
|
ADDITION
|
Details
|
Methanol (400 ml) is added
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled to −5° C
|
Type
|
ADDITION
|
Details
|
Morpholine (218 g) is added slowly
|
Type
|
TEMPERATURE
|
Details
|
while maintaining −5 to 14° C
|
Type
|
TEMPERATURE
|
Details
|
While maintaining 6 to 14° C.
|
Type
|
ADDITION
|
Details
|
37% hydrochloric acid (113 ml) is added
|
Type
|
ADDITION
|
Details
|
Water (650 ml) and toluene (650 ml) are added
|
Type
|
TEMPERATURE
|
Details
|
the mixture is warmed to 25° C
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
WASH
|
Details
|
the aqueous is washed with toluene (2×600 ml)
|
Type
|
ADDITION
|
Details
|
To the combined organics is added water (400 ml)
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
WASH
|
Details
|
the organic is washed with water (500 ml)
|
Type
|
CUSTOM
|
Details
|
At room temperature
|
Type
|
CUSTOM
|
Details
|
to yield a yellow slurry
|
Type
|
FILTRATION
|
Details
|
The precipitate is collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (200 ml)
|
Type
|
CUSTOM
|
Details
|
is dried in a nitrogen stream
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(CN2CCOCC2)C=CC1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 104 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |